4-Bromo-5,8-dichloro-2-phenylquinoline
Description
4-Bromo-5,8-dichloro-2-phenylquinoline is a halogenated quinoline derivative characterized by a fused benzene-pyridine backbone with bromine at position 4, chlorine atoms at positions 5 and 8, and a phenyl substituent at position 2 (Fig. 1).
Properties
CAS No. |
1189106-04-4 |
|---|---|
Molecular Formula |
C15H8BrCl2N |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
4-bromo-5,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H |
InChI Key |
LDRZVJXLCMTOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-5,8-dichloro-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline derivative, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-5,8-dichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5,8-dichloro-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.
Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,8-dichloro-2-phenylquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl group, contribute to its reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen Substitution Patterns
The positions and types of halogens significantly alter physicochemical properties. Key comparisons include:
4-Bromo-7,8-dichloro-2-phenylquinoline ()
- Structural Difference : Chlorines at positions 7 and 8 instead of 5 and 8.
- Impact: Positional isomerism affects dipole moments and π-stacking interactions.
4-Bromo-5,8-dichloroquinoline ()
- Structural Difference : Lacks the 2-phenyl group.
- Impact : Absence of the phenyl ring reduces molecular weight (318.6 g/mol vs. 377.1 g/mol for the target) and lipophilicity (clogP ~3.5 vs. ~5.2 estimated). The phenyl group in the target compound facilitates π-π interactions, critical for enzyme inhibition or material science applications.
4-Bromo-6,8-difluoro-2-methylquinoline ()
- Structural Difference : Fluorines at positions 6 and 8, methyl at position 2.
- Impact: Fluorine’s electronegativity increases electronic withdrawal but reduces steric bulk compared to chlorine.
Substituent Effects on Physical Properties
- Solubility : Methoxy groups (e.g., 5,7-dimethoxy in ) enhance aqueous solubility compared to halogens. The target compound’s dichloro and bromo substituents likely reduce solubility, favoring organic solvents.
- Crystal Packing: In 2-Bromo-5,7-dimethoxy-4-phenylquinoline, dihedral angles between quinoline and phenyl rings (55.15°–66.34°) influence intermolecular interactions like C–H⋯π and Br⋯π bonds, which are critical for material crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
